4-Bromo-2-iodo-6-nitroanisole
Description
Significance of Anisole (B1667542) Derivatives in Chemical Synthesis
Anisole, or methoxybenzene, and its derivatives are a class of aromatic ethers that serve as fundamental building blocks in organic synthesis. The methoxy (B1213986) group (-OCH₃) is a powerful ortho-, para-directing activating group in electrophilic aromatic substitution reactions, a property that makes the anisole scaffold a versatile starting point for creating substituted aromatic compounds. youtube.com This activation facilitates the introduction of other functional groups onto the aromatic ring. Anisole derivatives are precursors to a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. Furthermore, the methoxy group can be cleaved to reveal a highly useful phenol (B47542) functionality, adding to its synthetic utility.
The Role of Halogenation and Nitration in Aromatic System Functionalization
Halogenation and nitration are cornerstone reactions in the functionalization of aromatic systems. These electrophilic aromatic substitution reactions introduce halogen (F, Cl, Br, I) and nitro (-NO₂) groups, respectively, onto the aromatic ring, profoundly altering its electronic properties and reactivity.
Halogenation introduces atoms that can serve as versatile synthetic handles. Halogens are key participants in a vast array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This makes halogenated aromatics crucial intermediates for building complex molecular architectures. organic-chemistry.org
Nitration , the introduction of a nitro group, is significant for several reasons. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution and directs incoming groups to the meta position. masterorganicchemistry.com Critically, the nitro group can be readily reduced to an amino group (-NH₂), providing a gateway to an entirely different class of compounds, including anilines, which are themselves vital precursors for dyes, polymers, and pharmaceuticals. nih.gov
Contextualizing 4-Bromo-2-iodo-6-nitroanisole within Densely Substituted Aromatic Systems
This compound is a densely substituted aromatic system, featuring four different substituents on a benzene (B151609) ring: a methoxy group, a nitro group, and two different halogens (bromine and iodine). The specific placement of these groups (CAS Number: 1935459-09-8) dictates its unique chemical character. synquestlabs.com
The substituents present a complex interplay of electronic effects:
Methoxy group (-OCH₃): Activating, ortho-, para-directing.
Nitro group (-NO₂): Deactivating, meta-directing.
Halogens (-Br, -I): Deactivating, ortho-, para-directing.
The arrangement of these groups on the ring—with the bromo and nitro groups ortho and para to the methoxy group, and the iodo group also ortho—suggests a synthetic pathway built upon the directing effects of the parent anisole or a related substituted precursor. Such polysubstituted molecules are often designed as specialized intermediates where each functional group can be addressed selectively in subsequent reaction steps. For instance, the differential reactivity of iodine and bromine in cross-coupling reactions allows for stepwise functionalization.
Overview of Research Trajectories in Halogenated Nitroanisole Chemistry
Research involving halogenated nitroanisoles and related compounds is primarily driven by their utility as synthetic intermediates. The strategic combination of a reducible nitro group and synthetically versatile halogen atoms on an activated anisole ring makes them valuable precursors. Trajectories in this field often focus on the synthesis of complex heterocyclic compounds and molecules with potential biological activity. For example, related compounds like 4-bromo-2-iodo-6-nitroaniline (B177552) are used as intermediates in the preparation of more complex chemicals. sigmaaldrich.commyskinrecipes.com The research emphasizes creating molecular diversity by leveraging the distinct reactivity of each functional group to build elaborate structures. pressbooks.pubrsc.org Studies on the nitration of halogenated anisoles, such as 3-iodoanisole, show that complex product mixtures can arise, underscoring the need for careful control of reaction conditions to achieve desired substitution patterns. rsc.org
Chemical Compound Information
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-iodo-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOUTSIFAJBDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Iodo 6 Nitroanisole
Reduction Chemistry of the Nitro Group
The nitro group in 4-bromo-2-iodo-6-nitroanisole is a key functional handle that can be transformed into an amino group, opening up a vast array of subsequent chemical modifications.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. acs.org This transformation is typically carried out using a heterogeneous catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C), under a hydrogen atmosphere. organic-chemistry.org For this compound, the primary product of catalytic hydrogenation would be 4-bromo-2-iodo-6-aminoanisole.
However, a significant challenge in the catalytic hydrogenation of halogenated nitroarenes is the potential for hydrodehalogenation, where the halogen atoms are reductively cleaved from the aromatic ring. unimi.it The C-I bond is generally more susceptible to hydrogenolysis than the C-Br bond. Therefore, careful selection of the catalyst, solvent, and reaction conditions is crucial to achieve chemoselective reduction of the nitro group while preserving the halogen substituents. rsc.org For instance, the use of specific catalysts like Pt@KIT-6 nanocomposites has shown high selectivity in the hydrogenation of halogenated nitroarenes, minimizing dehalogenation. rsc.org
To circumvent the issue of hydrodehalogenation and achieve a more controlled reduction of the nitro group, various chemoselective reduction methods have been developed. These methods often employ stoichiometric reducing agents or alternative catalytic systems that are milder and more selective than traditional catalytic hydrogenation.
Commonly used reagents for the chemoselective reduction of nitroarenes include:
Metal Sulfides: Reagents like sodium sulfide (B99878) (Na₂S) or hydrogen sulfide (H₂S) under phase-transfer catalysis can selectively reduce one nitro group in the presence of another or in the presence of other reducible functional groups. researchgate.netnitrkl.ac.in
Metal Chlorides: Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic method for nitro group reduction and is known for its high chemoselectivity.
Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid, hydrazine (B178648), or cyclohexene, in the presence of a transition metal catalyst. umich.eduumich.edu For example, a micro-mesoporous iron oxide catalyst with formic acid has been shown to be effective for the transfer hydrogenation of nitroarenes with good functional group tolerance. umich.eduumich.edu
Electrocatalytic Reduction: This technique employs an electric current to drive the reduction of the nitro group, often mediated by a redox-active species like a polyoxometalate. acs.org This method can offer high selectivity for the desired aniline (B41778) product. acs.org
A comparison of different reduction methods is provided in the table below.
| Reduction Method | Reagents/Catalyst | Advantages | Potential Challenges |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | High efficiency, clean byproducts | Risk of hydrodehalogenation |
| Metal Sulfides | Na₂S or H₂S | High chemoselectivity | Stoichiometric amounts of reagent needed |
| Tin(II) Chloride | SnCl₂, HCl | High chemoselectivity, reliable | Formation of tin-containing byproducts |
| Transfer Hydrogenation | Formic acid, Fe catalyst | Milder conditions, good functional group tolerance | Catalyst may require specific preparation |
| Electrocatalytic Reduction | Electric current, mediator | High selectivity, environmentally friendly | May require specialized equipment |
Other Aromatic Transformations
The heavily substituted and electronically deactivated nature of the aromatic ring in this compound imposes significant limitations on further electrophilic aromatic substitution (EAS) reactions. The strong electron-withdrawing effect of the nitro group, coupled with the deactivating nature of the two halogen atoms, makes the ring highly resistant to attack by electrophiles.
However, under forcing conditions, some EAS reactions might be possible. The directing effects of the existing substituents would guide any incoming electrophile. The methoxy (B1213986) group is a strong ortho-, para-director, the halogens are ortho-, para-directors, and the nitro group is a meta-director. The only position not occupied by a substituent is position 5. This position is meta to the nitro group and ortho to the bromine atom, and also meta to the iodine and methoxy groups. The cumulative directing effects would likely favor substitution at this position, if it were to occur.
It is important to note that harsh reaction conditions required for EAS on such a deactivated ring could lead to side reactions, including displacement of existing substituents (ipso-substitution) or degradation of the molecule. ucl.ac.ukescholarship.org For instance, nitration of haloanisoles can sometimes lead to the displacement of the halogen atom. escholarship.org
Functional group interconversions provide alternative pathways to modify the aromatic ring of this compound without resorting to direct EAS.
From the Amino Group: Once the nitro group is reduced to an amine, a wide range of transformations become accessible. The amino group can be diazotized to form a diazonium salt. This diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups through Sandmeyer-type reactions, including:
Hydroxyl (-OH)
Cyano (-CN)
Fluoro (-F)
Chloro (-Cl)
Bromo (-Br)
From the Halogen Atoms: The bromine and iodine atoms can potentially be replaced by other functional groups through nucleophilic aromatic substitution (SNAr), although this is generally challenging on electron-rich or moderately deactivated rings. However, the presence of the strongly electron-withdrawing nitro group can activate the ring towards SNAr, particularly for nucleophilic attack at the positions ortho and para to the nitro group (positions 2 and 4). In the case of this compound, this would involve the displacement of the iodo and bromo groups.
Modification of the Methoxy Group: The methoxy group can be cleaved to a hydroxyl group using strong acids like HBr or BBr₃. This would yield the corresponding phenol (B47542), which could then undergo further reactions such as etherification or esterification.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing unparalleled insight into the molecular framework. For a molecule with the complexity of 4-bromo-2-iodo-6-nitroanisole, a multi-pronged NMR approach is essential for unambiguous characterization.
Proton (¹H) NMR Techniques
Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. Due to the substitution pattern on the benzene (B151609) ring, two aromatic protons are expected. These protons, being in different chemical environments, would likely appear as distinct signals. The presence of the electron-withdrawing nitro group and the halogen substituents would significantly influence the chemical shifts of these protons, typically causing them to resonate at lower fields (higher ppm values). The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, typically in the upfield region of the spectrum.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H | 7.8 - 8.2 | Doublet | 1H |
| Aromatic H | 7.5 - 7.9 | Doublet | 1H |
| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet | 3H |
Note: The exact chemical shifts and coupling constants would be dependent on the solvent used and the specific spectrometer frequency.
Carbon-13 (¹³C) NMR Techniques
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are anticipated: six from the aromatic ring and one from the methoxy group. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bearing the nitro group is expected to be significantly deshielded and appear at a low field. Conversely, the carbon attached to the electron-donating methoxy group would be more shielded. The carbons bearing the bromine and iodine atoms will also exhibit characteristic chemical shifts.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-OCH₃ | 150 - 160 |
| C-I | 90 - 100 |
| C-NO₂ | 145 - 155 |
| C-Br | 115 - 125 |
| Aromatic CH | 110 - 140 |
| Aromatic CH | 110 - 140 |
| Methoxy (-OCH₃) | 55 - 65 |
Advanced Multinuclear NMR Spectroscopic Analysis (e.g., ¹⁵N, ¹⁷O)
To gain deeper insight into the electronic environment of the nitro group, advanced multinuclear NMR techniques such as Nitrogen-15 (¹⁵N) and Oxygen-17 (¹⁷O) NMR can be employed.
¹⁵N NMR: The chemical shift of the nitrogen atom in the nitro group is highly sensitive to the electronic effects of the other substituents on the aromatic ring. For aromatic nitro compounds, the ¹⁵N chemical shifts typically fall within a range of -20 to +20 ppm relative to nitromethane. The presence of both electron-withdrawing (iodo and bromo) and electron-donating (methoxy) groups in this compound would influence the precise chemical shift, providing valuable data on the electronic structure of the molecule.
¹⁷O NMR: Oxygen-17 NMR, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide direct information about the oxygen atoms of the nitro group. The chemical shifts of oxygen in nitro groups are found in a broad range, typically between 600 and 800 ppm. The steric and electronic environment created by the adjacent iodo and methoxy groups would affect the ¹⁷O chemical shift.
Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms in complex molecules.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, confirming their spatial proximity on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the direct one-bond correlation between protons and the carbons to which they are attached. This would definitively assign the proton signals to their corresponding carbon signals in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached. Similarly, correlations between the aromatic protons and neighboring quaternary carbons (those bearing substituents) would help to piece together the complete substitution pattern of the aromatic ring.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the compound would first be separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting molecular ion and its fragmentation pattern provide a unique fingerprint of the molecule.
Expected Mass Spectrometry Data for this compound:
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak would appear as a characteristic doublet with a two mass unit difference and nearly equal intensity.
Key Expected Fragments in the Mass Spectrum:
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Significance |
| [M]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |
| [M-CH₃]⁺ | Loss of a methyl group | Indicates the presence of a methoxy group. |
| [M-NO₂]⁺ | Loss of a nitro group | A common fragmentation pathway for nitroaromatic compounds. |
| [M-Br]⁺ | Loss of a bromine atom | Confirms the presence of bromine. |
| [M-I]⁺ | Loss of an iodine atom | Confirms the presence of iodine. |
The analysis of these fragmentation patterns, in conjunction with the molecular ion data, provides conclusive evidence for the identity and structure of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental and isotopic composition of a sample. measurlabs.com For this compound, HRMS provides an exact mass measurement, which is invaluable for confirming its molecular formula and identifying unknown related impurities. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure mass-to-charge ratios (m/z) with high precision, enabling the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov
The high accuracy of HRMS is essential for the unambiguous identification of molecular structures, ranging from small organic molecules to large biomacromolecules. measurlabs.com In the analysis of this compound, obtaining the high-resolution mass spectrum allows for the calculation of its elemental composition with a high degree of confidence. This is particularly useful in complex matrices where the presence of isobaric interferences could lead to misidentification with lower-resolution instruments.
Recent advancements in HRMS have further enhanced its capabilities, allowing for the detection of thousands of chemicals from a single sample. nih.gov Computational methods can then be used to improve the identification and quantification of these chemicals, even without reference standards. nih.gov
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅BrINO₃ |
| Monoisotopic Mass | 372.8498 u |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The nitro (NO₂) group, in particular, exhibits two strong and easily identifiable stretching vibrations. spectroscopyonline.com Specifically, an asymmetric stretch is typically observed in the 1560-1500 cm⁻¹ region, and a symmetric stretch appears in the 1390-1300 cm⁻¹ range. spectroscopyonline.com The presence of an aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O-C ether linkage will have a characteristic stretching band, and the carbon-halogen bonds (C-Br and C-I) will show absorptions in the fingerprint region at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For aromatic compounds like 4-nitroanisole, a related compound, the Raman spectrum is often dominated by the symmetric stretching mode of the nitro group. researchgate.net Other intense bands are expected around 1600 cm⁻¹ due to the ring C=C stretching, as well as vibrations corresponding to the ring-oxygen and methyl-oxygen bonds. researchgate.net The C-Br and C-I stretching vibrations would also be observable in the Raman spectrum.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1390 - 1300 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Ether (Ar-O-CH₃) | C-O Stretch | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
| Halogen | C-Br Stretch | 680 - 515 |
Chromatographic Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is often suitable. Method development for a related compound, 4-Bromo-2-nitroanisole, has been demonstrated using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com
A typical mobile phase for such a separation consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Optimization of the method would involve adjusting the gradient of the mobile phase, the flow rate, and the column temperature to achieve optimal separation of the main compound from any impurities. The development and validation of an HPLC method for similar bromophenolic compounds have shown that a C8 column with a mobile phase of acetonitrile and water containing trifluoroacetic acid can provide excellent separation. researchgate.netmdpi.com
Table 3: Typical Starting Parameters for HPLC Method Development
| Parameter | Condition |
|---|---|
| Column | C8 or C18, 3-5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from low to high percentage of B |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. lcms.cz This technology provides dramatic increases in resolution, speed, and sensitivity compared to traditional HPLC. lcms.cz
For the analysis of this compound, a UPLC method would offer significantly shorter analysis times and improved peak resolution, which is particularly advantageous for separating closely related impurities. The principles of method development are similar to HPLC, but the system's capabilities allow for faster gradients and higher flow rates. The use of smaller particle columns, such as those with 3 µm particles, is suggested for fast UPLC applications of related nitroanisole compounds. sielc.comsielc.com
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. nih.gov While this compound itself may have limited volatility due to its molecular weight, GC can be employed for the analysis of more volatile starting materials, byproducts, or degradation products.
For the analysis of volatile nitroaromatic compounds, GC coupled with mass spectrometry (GC-MS) is a standard method. taylorfrancis.com Techniques such as headspace sampling can be used to analyze volatile impurities in a sample matrix. taylorfrancis.com For less volatile compounds like nitrophenols, derivatization may be necessary to increase their volatility and improve their chromatographic behavior. researchgate.net The stability of various volatile compounds and their halogenated derivatives in canister samplers for GC analysis is well-documented. nih.gov
Preparative chromatography is a technique used to separate and purify larger quantities of a target compound from a mixture, which is essential for obtaining pure standards for further research. gilson.com This method is scalable from milligrams to kilograms. gilson.com
Preparative HPLC: An analytical HPLC method developed for this compound can be scaled up to a preparative scale. warwick.ac.uk This involves using a larger diameter column with the same stationary phase, increasing the flow rate, and injecting larger sample volumes. The goal is to isolate the compound of interest with high purity. warwick.ac.uk Automated preparative HPLC systems with fraction collectors are commonly used to achieve efficient purification. warwick.ac.uk This liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separation. sielc.comsielc.com
Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications (typically up to 100 mg), preparative TLC is a viable option. rochester.edu The crude sample is applied as a band onto a thick-layer silica (B1680970) plate, which is then developed in an appropriate solvent system. The separated bands are visualized (e.g., under UV light), and the band corresponding to the desired compound is scraped off the plate. The pure compound is then extracted from the silica gel with a suitable solvent. rochester.edursc.org
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases reveals that the specific crystal structure of this compound has not been reported. As of now, there is no publicly available X-ray crystallographic data, which is essential for a detailed analysis of its solid-state structure. This includes fundamental information such as unit cell dimensions, space group, and atomic coordinates.
Consequently, a discussion on the precise bond lengths, bond angles, and intermolecular interactions, which are typically derived from single-crystal X-ray diffraction studies, cannot be provided for this specific compound. The scientific community awaits the synthesis of suitable single crystals and subsequent crystallographic analysis to elucidate the three-dimensional arrangement of this molecule in the solid state. Without such experimental data, any detailed description of its crystal packing, hydrogen bonding (if any), and other non-covalent interactions would be purely speculative.
Therefore, the creation of a data table summarizing the crystallographic parameters for this compound is not possible at this time. Further research and publication in this specific area are required to fill this gap in the scientific record.
Computational Chemistry and Theoretical Studies on 4 Bromo 2 Iodo 6 Nitroanisole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the electron distribution and energy levels within the 4-Bromo-2-iodo-6-nitroanisole molecule. These calculations are crucial for predicting its reactivity and spectroscopic properties.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of halogenated nitroanisoles. By modeling the electron density, DFT can predict the regioselectivity of further chemical reactions. For instance, the electron-withdrawing nature of the nitro group and the halogens significantly influences the electrostatic potential of the aromatic ring. DFT calculations can map this electron density, thereby identifying sites susceptible to nucleophilic or electrophilic attack. These computational models can also be employed to predict the pathways for reactions such as the reduction of the nitro group.
| Computational Property | DFT Prediction for Halogenated Nitroanisoles |
| Electron Density Distribution | Maps can be generated to predict regioselectivity in substitution reactions. |
| Reaction Pathways | Modeling of transition states for reactions like catalytic hydrogenation. |
| Regioselectivity | The directing effects of nitro, bromo, and iodo groups can be computationally determined. |
While detailed studies specifically employing AM1 calculations for this compound are not extensively documented in publicly available literature, semiempirical methods like AM1 (Austin Model 1) offer a computationally less intensive alternative to ab initio methods for predicting molecular properties. These methods are valuable for initial conformational searches and for providing qualitative insights into the electronic structure of large molecules. For a molecule like this compound, AM1 calculations could be used to estimate heats of formation and to obtain a preliminary understanding of the molecular orbital energies.
Conformational Analysis and Molecular Dynamics Simulations
The presence of a methoxy (B1213986) group and bulky halogen atoms suggests that this compound may exhibit interesting conformational preferences. Conformational analysis, often performed in conjunction with molecular dynamics simulations, can reveal the most stable spatial arrangements of the atoms. These simulations can provide insights into the flexibility of the molecule and the rotational barrier of the methoxy group, which can be influenced by steric hindrance from the adjacent iodo and nitro groups. Such studies are critical for understanding how the molecule's shape affects its interactions with other molecules or biological targets.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the carbon and hydrogen atoms in the molecule, it is possible to estimate their chemical shifts. These predicted spectra can then be compared with experimental data to confirm the structure of the compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. For example, in nucleophilic aromatic substitution reactions, theoretical calculations can be used to model the transition states and intermediates, providing a detailed picture of the reaction pathway. By calculating the activation energies for different possible mechanisms, it is possible to predict the most likely reaction route. This is particularly useful for understanding the reactivity of the various positions on the aromatic ring, which is influenced by the combined electronic effects of the bromo, iodo, and nitro substituents.
Strategic Applications in Complex Molecule Synthesis
Role as a Versatile Synthetic Intermediate and Building Block
4-Bromo-2-iodo-6-nitroanisole is a quintessential example of a versatile synthetic intermediate, a foundational component from which more complex molecules are constructed. Its utility stems from the presence of multiple, orthogonally reactive functional groups. The term "orthogonally reactive" refers to the ability to react one functional group selectively while leaving the others intact, a critical feature for controlled, stepwise synthesis.
The key to its versatility lies in the differential reactivity of its substituents:
Iodo Group: The carbon-iodine bond is generally less stable and more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for selective functionalization at the C2 position.
Bromo Group: Following reaction at the iodo-substituted position, the bromo group at C4 provides a second, distinct handle for another cross-coupling reaction, enabling the sequential introduction of different molecular fragments.
Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂) using various reagents like tin(II) chloride or catalytic hydrogenation. acs.org This newly formed aniline (B41778) functionality opens up a vast array of subsequent chemical transformations, including diazotization, acylation, and the formation of heterocyclic rings.
Methoxy (B1213986) Group: The methoxy group (-OCH₃) influences the electronic properties of the ring and can be cleaved under specific conditions to reveal a phenol (B47542), providing yet another site for functionalization.
This multi-handle nature allows chemists to build molecular complexity in a planned and predictable manner, making it a highly valuable building block in multi-step organic synthesis.
Precursor in the Synthesis of Advanced Organic Scaffolds
Advanced organic scaffolds are the core three-dimensional structures upon which drugs and functional materials are built. Polysubstituted arenes, such as this compound, are crucial precursors for these scaffolds due to their role as a central, customizable hub. rsc.orgresearchgate.net The ability to perform sequential and regioselective reactions on this starting material allows for the construction of highly decorated and complex molecular frameworks that would be difficult to assemble otherwise.
For instance, a synthetic chemist can perform a Sonogashira coupling at the C2-iodo position to introduce an alkyne, followed by a Suzuki coupling at the C4-bromo position to add an aryl group. Subsequent reduction of the nitro group and cyclization with the ortho-alkyne could lead to the formation of a substituted indole (B1671886) or quinoline (B57606) scaffold, which are common cores in many biologically active compounds. nih.gov The synthesis of complex heterocyclic systems like benzo[b]furans and carbazoles often relies on starting materials with similar substitution patterns, highlighting the potential of this compound to access these valuable molecular skeletons. nih.gov
Utility in the Development of Diverse Chemical Libraries
In modern drug discovery and materials science, the rapid synthesis of large numbers of related but structurally distinct compounds, known as chemical libraries, is a key strategy for identifying new lead compounds. The polyfunctional nature of this compound makes it an ideal starting point for combinatorial chemistry and the generation of such libraries.
By applying different reaction partners at each of the reactive sites, a single starting material can beget a vast array of final products. This combinatorial approach allows for the systematic exploration of the "chemical space" around a core scaffold to optimize a desired property, such as biological activity or material performance.
Conceptual Example of Library Generation:
| Step | Reaction at Core (this compound) | Example Reagents (Set A, B, C...) | Resulting Diversity |
| 1 | Suzuki Coupling at C2-Iodo position | Arylboronic Acids (A1, A2, A3...) | Introduction of diverse aryl groups at C2 |
| 2 | Sonogashira Coupling at C4-Bromo position | Terminal Alkynes (B1, B2, B3...) | Introduction of diverse alkynyl groups at C4 |
| 3 | Reduction of C6-Nitro group to Amine | Standard reduction conditions | Creates an aniline intermediate |
| 4 | Acylation of C6-Amine group | Acyl Chlorides (C1, C2, C3...) | Introduction of diverse amide groups at C6 |
Executing this four-step sequence with 10 different reagents at each step (10 x 10 x 1 x 10) could theoretically generate 1,000 unique compounds from a single, versatile precursor.
Application in the Synthetic Pathways for Pharmaceutical and Agrochemical Development
Nitroaromatic compounds are a vital class of industrial chemicals used as starting materials for a wide variety of products, including pharmaceuticals and agrochemicals. nih.govontosight.ai The functional groups present in this compound are precursors to moieties commonly found in bioactive molecules. The reduction of the nitro group to an aniline is a foundational step in the synthesis of many drugs and pesticides. nih.govlookchem.com
Halogenated nitroanisoles and related structures serve as key intermediates in the synthesis of important molecular classes. chemicalbook.comontosight.ai For example, substituted nitrobenzenes are used to create diverse collections of indoles and phenothiazines, which are scaffolds for agrochemicals and antipsychotic drugs, respectively. nih.gov Similarly, related iodo-nitroanisole compounds have been utilized in palladium-catalyzed coupling reactions to synthesize precursors for complex quinoline-based structures, a common motif in medicinal chemistry. google.com The synthesis of potential antimalarial agents has also been reported starting from a related 4-bromo-3-nitroanisole, demonstrating the direct applicability of this class of compounds in drug development programs. dtic.mil
Table of Related Precursors and Their Applications:
| Precursor Class | Application Area | Example Product Class | Source |
| Halogenated Nitrophenols | Agrochemicals | Herbicides, Fungicides | nih.gov |
| Chloronitrobenzenes | Pharmaceuticals | Analgesics (e.g., Anpirtoline derivatives) | nih.gov |
| Substituted Nitrobenzenes | Pharmaceuticals/Agrochemicals | Indoles | nih.gov |
| 2-Iodo-4-nitroanisole | Pharmaceuticals | Quinolines | google.com |
| 4-Bromo-3-nitroanisole | Pharmaceuticals | Antimalarials | dtic.mil |
Integration into Material Science Research for Specialty Polymers and Resins
The unique structural and electronic features of polyfunctionalized aromatics make them attractive candidates for the development of advanced materials. nih.gov The presence of two distinct halogen atoms in this compound makes it a potential monomer or cross-linking agent for the synthesis of specialty polymers. mdpi.com
Conjugated microporous polymers (CMPs), a class of materials with high porosity and stability, are often synthesized from monomers containing reactive groups like halogens through cross-coupling reactions. mdpi.com The di-halogenated nature of this compound allows it to be incorporated into a polymer chain through two points of connection, potentially leading to materials with tailored thermal, mechanical, or electronic properties. For instance, repeated Sonogashira or Suzuki coupling reactions could produce highly conjugated aromatic polymers. mdpi.com
Furthermore, the combination of an electron-donating methoxy group and a strong electron-withdrawing nitro group creates a "push-pull" system on the aromatic ring. When incorporated into a polymer backbone, such systems can give rise to interesting photophysical properties, such as nonlinear optical (NLO) behavior or fluorescence, making them candidates for applications in electronics and photonics. The synthesis of well-defined halogenated polymers, which can be further functionalized, is a key area of research for creating advanced functional materials. rsc.org
Future Research Directions and Emerging Challenges in Polyfunctionalized Anisole Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of polysubstituted aromatic compounds like 4-Bromo-2-iodo-6-nitroanisole traditionally relies on multi-step sequences involving classical electrophilic aromatic substitution and functional group interconversions. A significant future challenge is the development of more efficient, atom-economical, and sustainable synthetic routes. Current research is moving beyond traditional methods, such as the Williamson ether synthesis which utilizes reagents like dimethyl sulfate (B86663) wikipedia.orgorgsyn.org, towards greener alternatives.
Exploration of Chemo-, Regio-, and Stereoselective Transformations
With multiple reactive sites, achieving high selectivity is a paramount challenge in the chemistry of polyfunctionalized anisoles. The substituents on this compound—a methoxy (B1213986) group (ortho-, para-directing, activating), a nitro group (meta-directing, deactivating), and two different halogens—create a complex electronic and steric environment. Future research will heavily focus on methods that can selectively target one functional group in the presence of others (chemoselectivity) or one specific position on the ring (regioselectivity).
For instance, the carbon-iodine bond is typically more reactive than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions. Exploiting this reactivity difference is a key strategy for the sequential, regioselective introduction of different substituents. Advanced synthetic methods, including the use of specialized directing groups and catalyst systems, are being explored to control the outcomes of these transformations. The development of reactions that can distinguish between the two halogen atoms with high fidelity will unlock the full potential of scaffolds like this compound as versatile synthetic building blocks.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for the synthesis of polyfunctionalized anisoles. nih.gov This technology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.govthieme-connect.de
Many of the reactions required to synthesize functionalized anisoles, such as nitrations or halogenations, are highly exothermic and can be hazardous on a large scale in batch reactors. Flow chemistry mitigates these risks due to the small reactor volume and high surface-area-to-volume ratio, which allows for efficient heat dissipation. nih.gov Furthermore, the integration of flow reactors with automated control and real-time analysis enables high-throughput screening of reaction conditions and rapid optimization. This approach can accelerate the discovery of new reaction pathways and facilitate the scalable production of complex molecules like this compound. thieme-connect.de
Advanced Catalyst Design for Enhanced Reactivity and Selectivity
Catalysis is at the heart of modern organic synthesis, and the development of advanced catalysts is crucial for overcoming the challenges associated with polyfunctionalized anisoles. For a molecule like this compound, palladium- and nickel-based catalysts are essential for mediating cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the carbon-halogen bonds. myskinrecipes.comhilarispublisher.com Future research will focus on designing catalysts with enhanced activity and selectivity.
This includes the development of ligands that can precisely tune the electronic and steric properties of the metal center, allowing for selective activation of the C-I bond over the C-Br bond. Moreover, "catalyst editing," a strategy involving the post-synthetic modification of a catalyst to fine-tune its properties, is an emerging area that could rapidly generate libraries of catalysts for specific applications. acs.org Research into catalysts for other transformations, such as the selective reduction of the nitro group without affecting the halogen substituents, is also a critical area of investigation.
| Catalyst System | Reaction Type | Application in Anisole (B1667542) Chemistry |
| Ni/ZSM-5 | Hydrodeoxygenation (HDO) | Investigated for the conversion of anisole, a model compound for bio-oils, demonstrating activity in C-O bond cleavage. acs.org |
| NiPt/SBA-15 | Hydrodeoxygenation (HDO) | Showed high activity for C-O bond hydrogenolysis in anisole, highlighting the effect of bimetallic catalysts on reaction pathways. rsc.org |
| Palladium Complexes | Cross-Coupling | Widely used for forming C-C and C-heteroatom bonds; essential for functionalizing haloanisoles. hilarispublisher.com |
| KH2PO4/Alumina (B75360) | Vapor-Phase Methylation | Used for the synthesis of anisole from phenol (B47542) and methanol, representing a sustainable production method. cjcatal.com |
| Ruthenium/SBA-12 | Hydrodeoxygenation (HDO) | Studied for the catalytic conversion of anisole as part of biomass upgrading research. researchgate.net |
Expanding the Scope of Synthetic Applications for Anisole Derivatives
The ultimate value of a complex molecule like this compound lies in its utility as a precursor to even more complex and valuable compounds. A major research direction is to expand its applications as a versatile building block in synthetic chemistry. The orthogonal reactivity of its functional groups is key to this endeavor.
For example, the iodo group can be selectively functionalized via a Suzuki coupling, followed by a second coupling reaction at the bromo position. Subsequently, the nitro group can be reduced to an amine, which can then be used for a variety of further transformations, such as amide bond formation or diazotization. This stepwise approach allows for the controlled and divergent synthesis of a wide array of complex molecular architectures from a single, readily accessible starting material. These target molecules have potential applications in the development of pharmaceuticals, where six-membered heterocyclic rings derived from such precursors are common, and in the formulation of pesticides. vinatiorganics.comnih.gov
| Functional Group | Potential Transformation | Synthetic Utility |
| Iodo (-I) | Metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck) | Introduction of aryl, alkyl, or alkynyl groups. More reactive than the bromo group, allowing for selective, sequential functionalization. |
| Bromo (-Br) | Metal-catalyzed cross-coupling; Grignard formation | Introduction of a second set of functional groups after reaction at the iodo position. |
| Nitro (-NO2) | Reduction to amine (-NH2) | Provides a key functional handle for amide synthesis, diazotization, or further derivatization, crucial for building pharmaceutical scaffolds. |
| Methoxy (-OCH3) | Ether cleavage; directing group | Can be cleaved to a phenol using strong acids like HBr or BCl3. wikipedia.org Influences the regioselectivity of further electrophilic aromatic substitutions. |
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique structural features of polyfunctionalized anisoles make them attractive candidates for interdisciplinary research, particularly in materials science and supramolecular chemistry. The presence of heavy atoms like bromine and iodine in this compound opens up avenues for exploring non-covalent interactions, specifically halogen bonding.
Halogen bonding is a directional interaction between a halogen atom and a Lewis base, which can be used to control the assembly of molecules in the solid state, leading to the formation of predictable crystal structures and materials with tailored properties. researchgate.netnih.gov Research has shown that bromine atoms can significantly influence the packing of anisole derivatives in crystals. researchgate.netnih.gov The interplay between multiple functional groups offers a rich platform for designing complex supramolecular architectures. dntb.gov.ua In materials science, functionalized anisoles are being explored as components of organic electronic materials, such as hole-transport materials for perovskite solar cells, and as precursors for high-performance polymers. mdpi.comvinatiorganics.com
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 4-Bromo-2-iodo-6-nitroanisole to ensure stability?
- Methodological Answer : Store the compound at 0–8°C in a tightly sealed, light-resistant container under inert gas (e.g., nitrogen). Lower temperatures minimize thermal degradation, while inert gas prevents oxidative side reactions. Similar bromo-nitroanisole derivatives (e.g., 4-Bromo-3-nitroanisole) are stored at 0–6°C , and 4-Bromo-2-nitroanisole at 2–8°C . Monitor purity via HPLC (>95% purity threshold) to detect decomposition.
Q. How can synthetic routes for this compound be optimized to avoid undesired halogen exchange?
- Methodological Answer : Prioritize sequential functionalization:
Methoxy Protection : Introduce the methoxy group first to direct subsequent substitutions .
Nitration : Use mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
Halogenation : Introduce iodine via Ullmann coupling or directed ortho-metalation to prevent bromine-iodine exchange. Bromine can be added using Br₂/FeBr₃, but ensure stoichiometric control to limit polybromination .
Q. What spectroscopic techniques are critical for characterizing substituent positions in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic proton splitting patterns (e.g., meta/para coupling) and substituent-induced deshielding. For example, nitro groups cause significant downfield shifts (~δ 8.5–9.0 ppm) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, especially when iodine’s heavy atom effect complicates NMR interpretation .
- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and methoxy (~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. How do steric and electronic effects of iodine influence reactivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- Steric Effects : The bulky iodine atom at the 2-position hinders coupling at adjacent positions. Use ligands like SPhos or Xantphos in palladium-catalyzed reactions to mitigate steric hindrance .
- Electronic Effects : The electron-withdrawing nitro group deactivates the ring, slowing oxidative addition. Increase catalyst loading (5–10 mol% Pd) or employ microwave-assisted synthesis to enhance reaction rates .
- Competitive Pathways : Monitor for iodine-bromine exchange via GC-MS and optimize solvent polarity (e.g., DMF > THF) to favor cross-coupling over halide scrambling .
Q. What strategies resolve contradictions in regioselectivity data for electrophilic substitutions on this compound?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and predict reactive sites. Nitro and methoxy groups exert strong meta- and para-directing effects, respectively .
- Isotopic Labeling : Use deuterated analogs to track substituent migration during reactions like nitration or sulfonation .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-Bromo-2-fluoro-6-nitroanisole) to validate trends in directing effects .
Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be reconciled?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference X-ray data with NOESY NMR to confirm spatial arrangements. For example, NOE correlations between methoxy protons and adjacent substituents validate crystallographic bond angles .
- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that may explain discrepancies (e.g., rotameric equilibria in solution vs. solid state) .
- Error Analysis : Apply NIST guidelines to assess data reliability, prioritizing peer-reviewed sources over commercial databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
